Protonitazene

Catalog No.
S13275085
CAS No.
95958-84-2
M.F
C23H30N4O3
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protonitazene

CAS Number

95958-84-2

Product Name

Protonitazene

IUPAC Name

N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine

Molecular Formula

C23H30N4O3

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H30N4O3/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3/h7-12,17H,4-6,13-16H2,1-3H3

InChI Key

SJHUJFHOXYDSJY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]

N,N-diethyl-2-(5-nitro-2-(4-propoxybenzyl)-1H-benzimidazol-1-yl)ethan-1-amine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.

Protonitazene is a synthetic opioid belonging to the benzimidazole subclass, characterized by its potent analgesic properties. Its IUPAC name is N,N-Diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, and it has a molecular formula of C23H30N4O3, with a molecular weight of approximately 410.51 g/mol . This compound has been identified as a novel opioid that emerged in the illicit drug market around 2019 and has been linked to numerous overdose cases across various regions, including North America and Europe .

Protonitazene is structurally distinct from other opioids, such as fentanyl, which contributes to its unique pharmacological profile. It is classified as a potent central nervous system depressant that can produce effects similar to those of traditional opioids, including pain relief and sedation, but with a significantly higher risk of respiratory depression and overdose .

. Initially, the activated chloro atom of 1-chloro-2,4-dinitrobenzene undergoes nucleophilic substitution with 2-diethylaminoethylamine. This step is followed by a regioselective reduction of the nitro group in the ortho position to yield an amino function. Finally, condensation occurs between the ortho-phenylenediamine derivative and an n-propoxyphenyl imidate derived from n-propoxyphenylacetonitrile .

  • Nucleophilic Substitution:
    1 chloro 2 4 dinitrobenzene+2 diethylaminoethylamineintermediate\text{1 chloro 2 4 dinitrobenzene}+\text{2 diethylaminoethylamine}\rightarrow \text{intermediate}
  • Regioselective Reduction:
    intermediateamino substituted product\text{intermediate}\rightarrow \text{amino substituted product}
  • Condensation:
    amino substituted product+n propoxyphenyl imidateprotonitazene\text{amino substituted product}+\text{n propoxyphenyl imidate}\rightarrow \text{protonitazene}

Protonitazene exhibits significant biological activity as an opioid receptor agonist. In vitro studies suggest that it may have a potency greater than that of fentanyl, leading to severe respiratory depression at low doses . The compound interacts primarily with the μ-opioid receptors in the brain, which are responsible for mediating pain relief and euphoria associated with opioid use. Reports indicate that protonitazene can produce psychoactive effects similar to heroin and other potent opioids .

Adverse effects linked to protonitazene use include respiratory depression, loss of consciousness, and potentially fatal overdose scenarios. The risk is exacerbated when protonitazene is consumed in combination with other depressants such as alcohol or benzodiazepines .

The synthesis of protonitazene can be achieved through various methods that leverage readily available precursors. The primary synthetic route involves:

  • Starting Materials:
    • 1-chloro-2,4-dinitrobenzene
    • 2-diethylaminoethylamine
    • n-propoxyphenylacetonitrile
  • Synthetic Steps:
    • Nucleophilic substitution followed by regioselective reduction.
    • Condensation to form the final product.

These methods are noted for their simplicity and cost-effectiveness, allowing for illicit production without the need for heavily regulated precursors .

Protonitazene has been primarily associated with illicit drug use rather than legitimate medical applications. It has been marketed online as a designer drug and has been implicated in numerous overdose cases due to its high potency and risk profile . As a synthetic opioid, it poses significant public health risks and has led to increased scrutiny from law enforcement and health agencies.

Research on interaction studies involving protonitazene is limited but indicates that co-administration with other central nervous system depressants significantly increases the risk of overdose. For instance, combining protonitazene with alcohol or benzodiazepines can lead to enhanced sedative effects and respiratory failure . Furthermore, studies suggest that protonitazene's potency may result in unpredictable pharmacological responses when used alongside other opioids or psychoactive substances.

Protonitazene shares structural similarities with several other synthetic opioids within the benzimidazole class. Notable compounds include:

  • Etonitazene: A closely related compound known for its high potency.
  • Metonitazene: Another potent opioid that shares similar pharmacological properties.
  • Isotonitazene: An isomer of protonitazene with comparable effects.

Comparison Table

CompoundIUPAC NamePotency Relative to FentanylUnique Features
ProtonitazeneN,N-Diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamineGreaterUnique n-propoxy substitution
EtonitazeneN,N-Diethyl-5-nitro-2-(4-fluorobenzyl)-1H-benzimidazole-1-ethanamineSimilarFluorobenzyl substitution
MetonitazeneN,N-Diethyl-5-nitro-2-(3-methoxybenzyl)-1H-benzimidazole-1-ethanamineGreaterMethoxy substitution
IsotonitazeneN,N-Diethyl-5-nitro-2-(isopropoxybenzyl)-1H-benzimidazole-1-ethanamineSimilarIsopropoxy substitution

Mass spectrometry represents the cornerstone analytical technique for protonitazene identification and quantification, providing definitive structural confirmation through characteristic fragmentation patterns. The protonated molecular ion of protonitazene appears at m/z 411.2390 under positive electrospray ionization conditions [1] [2]. This precursor ion undergoes systematic fragmentation through well-defined pathways that enable unambiguous identification.

The primary fragmentation pathway involves the formation of a base peak at m/z 100.0, which serves as the quantification transition in tandem mass spectrometry applications [2] [3]. This fragment results from the diethylamine side chain cleavage and represents the most stable ionic species under collision-induced dissociation conditions. The confirmation transition occurs at m/z 72.1, arising from benzimidazole core fragmentation processes [3] [4].

Higher collision energies (normalized collision energy of 70) produce secondary fragmentation patterns characteristic of the benzimidazole opioid class [1] [5]. The fragment at m/z 127.1 corresponds to nitro group retention with aromatic ring rearrangement, while m/z 173.1 results from α-cleavage of the amine substituent [6] [7]. Carbonyl elimination produces fragments at m/z 383.2, representing loss of carbon monoxide from the molecular ion [1].

The fragmentation behavior exhibits remarkable consistency across different instrumental platforms, including quadrupole time-of-flight and orbitrap mass spectrometers [1] [5]. Electron-activated dissociation modes generate double-charged radical fragment ions [M+H]- 2+, providing additional structural information for novel nitazene analog characterization [7]. These comprehensive fragmentation patterns enable the development of robust screening methods capable of detecting emerging benzimidazole opioids with similar structural frameworks.

Chromatographic Separation Optimization (High-Performance Liquid Chromatography versus Gas Chromatography)

Chromatographic separation of protonitazene presents unique challenges due to its structural similarity to isotonitazene, which shares identical molecular weight and comparable fragmentation patterns [8] [5]. Effective separation requires careful optimization of stationary phase chemistry and mobile phase composition to achieve baseline resolution between these critical isomers.

High-performance liquid chromatography utilizing biphenyl stationary phases demonstrates superior selectivity for protonitazene separation [5] [4]. The FORCE Biphenyl column (50 × 3.0 mm, 3 μm particle size) provides optimal performance through enhanced π-π interactions between the aromatic analyte and the biphenyl-bonded silica surface [9] [10]. Mobile phase optimization using 0.1% formic acid in water (Phase A) and 0.1% formic acid in acetonitrile (Phase B) achieves baseline separation with retention times of 5.40 minutes for protonitazene and 5.25 minutes for isotonitazene [2] [5].

Alternative chromatographic approaches employ ammonium formate buffer systems (2 millimolar concentration) with methanol-acetonitrile mixtures, though these provide inferior resolution compared to formic acid-based mobile phases [5]. Column temperature optimization at 40°C enhances peak shape and reduces analysis time while maintaining chromatographic integrity [11] [12].

Gas chromatography-mass spectrometry offers complementary analytical capabilities with excellent sensitivity for protonitazene detection [13] [14]. Optimal separation occurs using HP-5MS columns (30 m × 0.25 mm, 0.25 μm film thickness) with helium carrier gas at 1.0 mL/min flow rate [14] [15]. Temperature programming from 100°C to 300°C at 20°C/min provides adequate volatilization while preventing thermal decomposition. Retention times of 9.655 minutes enable clear differentiation from structural analogs [14].

The choice between high-performance liquid chromatography and gas chromatography depends on matrix complexity and analytical objectives. High-performance liquid chromatography excels in biological matrix analysis with superior quantitative performance, while gas chromatography provides enhanced selectivity for seized drug analysis and forensic applications [4] [11].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides unequivocal structural confirmation for protonitazene through characteristic chemical shift patterns and coupling constants specific to the benzimidazole framework [8] [16]. Proton nuclear magnetic resonance spectra recorded in deuterated dimethyl sulfoxide reveal diagnostic signals that enable definitive identification and purity assessment.

The benzimidazole aromatic protons exhibit distinctive chemical shift patterns with H-4 appearing as a singlet at δ 8.49 ppm, H-7 as a doublet at δ 8.19 ppm (J = 8.8 Hz), and H-6 as a doublet at δ 7.96 ppm (J = 8.8 Hz) [16]. These downfield chemical shifts reflect the electron-withdrawing influence of the nitro substituent at the 5-position of the benzimidazole ring system [17] [18].

The propoxyphenyl substituent generates characteristic aromatic signals appearing as two distinct doublets at δ 7.33 ppm and δ 6.89 ppm, each integrating for two protons. The methylene bridge connecting the phenyl ring to the benzimidazole core resonates as a singlet at δ 4.39 ppm, providing a reliable diagnostic marker [19].

Aliphatic regions display complex multiplet patterns attributed to the diethylamine and propoxy substituents. The ethyl groups of the diethylamine moiety produce overlapping signals between δ 1.0-4.0 ppm, while the propoxy chain generates a characteristic triplet at δ 1.31 ppm (J = 7.0 Hz) for the terminal methyl group.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the benzimidazole C-2 carbon at δ 152.8 ppm and the nitro-bearing C-5 carbon at δ 146.2 ppm [20] [17]. Aromatic carbons span the region δ 128.5-138.2 ppm, while aliphatic carbons appear between δ 12.5-65.8 ppm [20]. These chemical shift patterns remain consistent across different solvent systems, providing robust identification criteria [21] [18].

Wastewater-Based Epidemiology Detection Protocols

Wastewater-based epidemiology represents an innovative surveillance approach for monitoring community-level protonitazene consumption through systematic analysis of sewage samples [2] [3]. This methodology provides population-level drug usage estimates while maintaining individual anonymity, offering valuable insights into the prevalence and geographic distribution of emerging synthetic opioids.

Sample collection protocols require 24-hour composite influent wastewater samples from treatment facilities serving defined catchment areas [2] [22]. Samples undergo immediate acidification to pH 2-3 using hydrochloric acid to enhance analyte stability and prevent microbial degradation during transport and storage [3] [23]. Flash freezing at -20°C preserves sample integrity until analysis.

Analytical preparation employs solid phase extraction using UCT XtracT DAU cartridges (500 mg/6 mL) following established protocols for new psychoactive substance recovery [2] [4]. This procedure achieves 1000-fold concentration enhancement, enabling detection of protonitazene at sub-nanogram per liter concentrations. MDMA-d₅ serves as surrogate internal standard to account for matrix effects and extraction efficiency variations [3] [22].

Liquid chromatography-tandem mass spectrometry analysis utilizes multiple reaction monitoring with quantification transition 411.2 > 100.0 and confirmation transition 411.2 > 72.1 [2] [24]. Method detection limits reach 0.1 ng/L, with quantification capabilities extending to 0.5 ng/L in wastewater matrices [3] [25].

Population normalization employs daily flow rates and sewershed demographics to calculate mass loads expressed as mg/day/1000 people [22] [24]. Protonitazene detections in Washington state reached 0.5 ng/L concentration corresponding to 0.3 mg/day/1000 people mass loads, indicating measurable community consumption [2] [3]. Quality assurance protocols include procedural blanks, matrix spike recoveries, and ion abundance ratio verification within ±20% tolerance [4] [24].

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Exact Mass

410.23179083 g/mol

Monoisotopic Mass

410.23179083 g/mol

Heavy Atom Count

30

UNII

4A6RZQ7M2V

Wikipedia

Protonitazene

Dates

Last modified: 08-10-2024

Explore Compound Types